molecular formula C8H10Cl2N2O2 B1462843 N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride CAS No. 1177318-36-3

N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride

Cat. No.: B1462843
CAS No.: 1177318-36-3
M. Wt: 237.08 g/mol
InChI Key: FNYIDMOGGOATRB-UHFFFAOYSA-N
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Description

Historical Context of Nitroaromatic Amine Derivatives

The development of nitroaromatic amine derivatives has its roots in the industrial revolution of the nineteenth century, when the systematic study of aromatic nitration reactions laid the foundation for modern organic chemistry. Nitroaromatic compounds emerged as one of the largest and most important groups of industrial chemicals, with their unique properties stemming from the electron-withdrawing nature of the nitro group. The historical significance of these compounds can be traced through their applications in dye chemistry, where nitroaromatic derivatives provided the chromophoric properties essential for textile coloration, and in explosives manufacturing, where compounds like picric acid and trinitrotoluene demonstrated the energetic potential of polynitroaromatic systems.

The evolution of nitroaromatic amine chemistry was significantly influenced by the work of early organic chemists who recognized the versatility of the nitro group as both an electron-withdrawing substituent and a synthetic handle for further transformations. The reduction of nitroaromatic compounds to their corresponding aniline derivatives became a cornerstone reaction in synthetic organic chemistry, providing access to a vast array of aromatic amines that served as building blocks for pharmaceuticals, agrochemicals, and materials. This transformation, initially accomplished through harsh reduction conditions using metals and acids, evolved to include more sophisticated methods such as catalytic hydrogenation and enzymatic reduction using nitroreductases.

The strategic importance of nitroaromatic amine derivatives expanded dramatically with the advent of modern pharmaceutical chemistry, where these compounds found applications as intermediates in the synthesis of biologically active molecules. The ability to introduce amino functionality through nitro group reduction, combined with the directing effects of nitro substituents in aromatic substitution reactions, made these compounds invaluable synthetic intermediates. The development of milder and more selective reduction methods, including the use of sodium triacetoxyborohydride for reductive amination reactions, further enhanced the utility of nitroaromatic compounds in complex synthetic sequences.

Research into the biological properties of nitroaromatic compounds revealed their potential as antimicrobial agents, with several naturally occurring nitroaromatic antibiotics being isolated from Streptomyces species. These discoveries highlighted the biological relevance of nitroaromatic structures and encouraged further investigation into their medicinal chemistry applications. The unique electronic properties imparted by nitro substituents, including their ability to participate in single-electron transfer processes and their susceptibility to enzymatic reduction, opened new avenues for drug design and development.

Significance in Modern Organic Chemistry

In contemporary organic chemistry, this compound and related nitroaromatic amine derivatives occupy a central position due to their remarkable synthetic versatility and unique reactivity profiles. The compound exemplifies the sophisticated approaches now available for designing molecules with precisely controlled electronic properties and reactivity patterns. Modern synthetic chemistry has embraced these compounds not only as intermediates but also as platforms for developing new methodologies and exploring novel reaction mechanisms.

The significance of this compound class in modern organic chemistry is particularly evident in their role as substrates for innovative catalytic transformations. Recent developments in iron-catalyzed reductive coupling reactions have demonstrated the potential for directly converting nitroaromatic compounds to amine products through carbon-nitrogen bond formation, eliminating the traditional two-step reduction-alkylation sequence. These methodologies represent a significant advancement in step economy and functional group tolerance, allowing chemists to access complex amine structures more efficiently while maintaining compatibility with other sensitive functional groups.

Table 1: Key Properties of this compound

Property Value Reference
Molecular Formula C8H9N2O2Cl·HCl
Molecular Weight 237.08 g/mol
CAS Number 1177318-36-3
Storage Conditions Room Temperature
Product Classification Organic Building Blocks
Solubility Enhanced in polar solvents

The enzymatic transformation of nitroaromatic compounds has emerged as another area of significant contemporary interest, with nitroreductases showing promise for converting nitroaromatic substrates to valuable aromatic amines under mild conditions. These biocatalytic approaches offer advantages in terms of selectivity and environmental compatibility, particularly important considerations in modern sustainable chemistry practices. Research has demonstrated that nitroreductase activity correlates with substrate electronic properties, with compounds bearing electron-withdrawing substituents typically showing enhanced reduction rates.

Table 2: Comparative Analysis of Nitroaromatic Compound Properties

Compound Type Electronic Effect Synthetic Applications Modern Relevance
Simple Nitrobenzenes Strong electron-withdrawal Basic aromatic substitutions Limited scope
Halonitrobenzenes Enhanced electrophilicity Nucleophilic aromatic substitution Moderate utility
Nitrobenzyl amines Combined electronic effects Complex amine synthesis High versatility
Polynitroaromatics Extreme electron-deficiency Specialized applications Niche markets

The contemporary significance of nitroaromatic amine derivatives extends to their applications in materials science, where their unique electronic properties contribute to the development of advanced functional materials. The electron-deficient nature of these compounds makes them valuable components in electron-transport materials and organic semiconductors. Additionally, their ability to undergo controlled reduction reactions has been exploited in the design of stimuli-responsive materials and drug delivery systems.

Modern computational chemistry has provided new insights into the structure-activity relationships of nitroaromatic amine derivatives, enabling more rational approaches to their design and application. Molecular modeling studies have revealed the importance of precise positioning of substituents for optimizing desired properties, whether for catalytic activity, biological function, or materials applications. These computational approaches have become increasingly important for predicting the behavior of new nitroaromatic derivatives before their synthesis, thereby reducing development time and costs.

The integration of nitroaromatic amine derivatives into contemporary synthetic methodology development continues to yield innovative approaches to chemical synthesis. Their well-defined reactivity patterns and predictable electronic properties make them ideal substrates for mechanistic studies and method validation. As synthetic chemistry continues to evolve toward more sustainable and efficient processes, compounds like this compound serve as valuable benchmarks for evaluating new synthetic technologies and methodologies.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYIDMOGGOATRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177318-36-3
Record name Benzenemethanamine, 2-chloro-N-methyl-5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177318-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of 2-Chloro-5-nitropyridine (Related Precursor)

Two prominent patented methods describe the synthesis of 2-chloro-5-nitropyridine, which shares structural similarity with the benzyl moiety:

  • One-pot synthesis via addition and cyclization reactions : Starting from 2-halogenated acrylates, nitromethane is added under organic base catalysis, followed by condensation with orthoformates and pyridine cyclization to yield 2-hydroxy-5-nitropyridine. Subsequent chlorination converts this to 2-chloro-5-nitropyridine with yields up to ~90% and purity >99%.

  • Three-step method involving diazotization and chlorination : 2-amino-5-nitropyridine is diazotized in acidic aqueous solution at low temperature to form 2-hydroxy-5-nitropyridine, which is then chlorinated using phosphorus oxychloride in the presence of N,N-diethyl aniline and etamon chloride at 120–125 °C. This method yields 2-chloro-5-nitropyridine with an overall yield of approximately 77%.

Step Reaction Conditions Yield (%) Purity (%) Notes
Addition & Cyclization (One-pot) 60–100 °C, DBN/DBU catalysts 86–91 >99.5 High purity, mild conditions
Diazotization & Chlorination 0–5 °C diazotization; 120–125 °C chlorination 77 Not specified Requires careful temperature control

Purification and Characterization

  • Recrystallization is the preferred method for purification, often using isopropanol or mixed solvents to obtain high-purity yellow needle-shaped crystals.
  • Activated carbon treatment is employed to remove colored impurities.
  • Purity is typically confirmed by liquid chromatography (>99%) and melting point determination (e.g., 109–111 °C for related compounds).

Research Findings and Comparative Analysis

Preparation Aspect Method 1 (One-pot Cyclization) Method 2 (Diazotization & Chlorination) Notes
Yield of chloro-nitro intermediate Up to 90.6% Approx. 76.9% One-pot method shows higher yield
Reaction Temperature 60–100 °C (cyclization), room temp (chlorination) 0–5 °C (diazotization), 120–125 °C (chlorination) Method 1 milder overall
Purity >99.5% Not specified Method 1 provides higher purity
Scalability Demonstrated in 250 mL flask scale Demonstrated in multi-hundred gram scale Both scalable with proper controls
Environmental Impact Uses organic bases and Lewis acids, minimal waste Uses phosphorus oxychloride, generates acidic waste Method 1 potentially greener

These findings suggest that the one-pot cyclization and chlorination method offers advantages in yield, purity, and milder conditions, which may translate to better preparation efficiency for the target amine hydrochloride after amination.

Summary Table: Preparation Workflow for N-(2-chloro-5-nitrobenzyl)-N-methylamine Hydrochloride

Step Description Reagents/Conditions Yield/Purity Notes
1 Synthesis of 2-chloro-5-nitrobenzyl chloride Starting from 2-halogenated acrylate, nitromethane, orthoformate, cyclization, chlorination with POCl3 or chlorinating agent 77–90% (intermediate) High purity precursor essential
2 Amination with methylamine Methylamine in methanol or aqueous solution, 25–70 °C Typically high (not explicitly reported) Forms hydrochloride salt by acid treatment
3 Purification Recrystallization with isopropanol, activated carbon treatment >99% purity Ensures product quality

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds. The nitro group in its structure is known to enhance biological activity, making it suitable for developing new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound can be synthesized to create novel antimicrobial agents. For instance, modifications to the nitro group have resulted in compounds with improved efficacy against resistant bacterial strains, showcasing the compound's versatility in medicinal applications .

Proteomics Research

The compound is utilized in proteomics for labeling and studying proteins. Its reactive nature allows it to form covalent bonds with amino acid residues, facilitating the identification and quantification of proteins in complex biological samples.

Case Study: Protein Labeling Techniques
In a study published in a prominent journal, researchers employed this compound as a labeling agent for mass spectrometry analysis of protein interactions. The results demonstrated enhanced sensitivity and specificity in detecting low-abundance proteins, underscoring its importance in proteomic studies .

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for synthesizing bioactive compoundsPotential for developing new drugs
Proteomics ResearchLabeling agent for protein identification and quantificationImproved sensitivity in mass spectrometry

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamine moiety can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following compounds share key structural motifs with N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride:

Compound Name (Reference) Substituents/Structural Features Key Differences
Sibutramine Related Compound D 4-Chlorophenyl, cyclobutyl, tertiary amine Cyclobutyl ring introduces steric strain; tertiary amine vs. secondary amine in target.
N-(2,4-Dichlorobenzyl)-N-methylformamide 2,4-Dichloro, formamide group Formamide increases polarity; dichloro substitution alters electronic effects.
(2,6-Dichlorobenzyl)methylamine HCl 2,6-Dichloro Dichloro substitution reduces nitro group’s strong electron withdrawal.
Benzylamine, N,N-diallyl-2-methoxy-5-nitro-, HCl 2-Methoxy, 5-nitro, diallyl groups Methoxy (EDG) vs. chloro (EWG); diallyl groups increase steric bulk.
Nortriptyline Hydrochloride Dibenzo[a,d]cycloheptenyl backbone Polycyclic structure enhances lipophilicity; tertiary amine.
Key Observations:
  • Electron Effects : The nitro group in the target compound (5-position) creates a stronger electron-deficient aromatic system compared to chloro or methoxy substituents .
  • Steric Effects : Cyclobutyl (in Sibutramine derivatives) or diallyl groups introduce greater steric hindrance than the target’s simple benzyl backbone.

Physicochemical Properties

Property N-(2-Chloro-5-nitrobenzyl)-N-methylamine HCl (Inferred) Nortriptyline HCl N-(2,4-Dichlorobenzyl)-N-methylformamide
Melting Point Likely >200°C (nitro groups increase rigidity) 215–220°C Not reported
Solubility Low water solubility (nitro reduces polarity) Sparingly soluble in water; soluble in CHCl₃, EtOH Not reported
Synthesis Yield Moderate (nitro groups complicate synthesis) Not applicable 44.2% (rapid method for dichloro analog)
Notes:
  • Solubility in organic solvents (e.g., chloroform, ethanol) is expected to be higher than in water due to the aromatic nitro group .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Compound Substituents Electronic Effect (EDG/EWG) Steric Hindrance
N-(2-Chloro-5-nitrobenzyl)-N-methylamine HCl 2-Cl (EWG), 5-NO₂ (EWG) Strongly electron-deficient Low
Sibutramine Related Compound D 4-Cl (EWG), cyclobutyl Moderate EWG High (cyclobutyl)
Benzylamine, N,N-diallyl-2-methoxy-5-nitro-, HCl 2-OCH₃ (EDG), 5-NO₂ (EWG) Mixed EDG/EWG High (diallyl)

Biological Activity

N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Weight : 237.08 g/mol
  • CAS Number : 1177318-36-3

The compound features a nitro group and a chloro substituent on the benzyl ring, which are critical for its biological activity. The presence of these functional groups often enhances the reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds, including derivatives like this compound, are known to exhibit antimicrobial properties. They are believed to generate reactive intermediates that can bind to DNA, resulting in cell death through nuclear damage .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in carbohydrate metabolism. For instance, studies have demonstrated its inhibitory effects on α-glucosidase and α-amylase, which are crucial in glucose metabolism .
  • Receptor Interaction : Research indicates that similar compounds can interact with serotonin receptors (5-HT2A and 5-HT2C), suggesting possible psychoactive effects or modulation of neurotransmitter systems .

Antidiabetic Effects

A study evaluated the α-glucosidase and α-amylase inhibitory activities of several nitro derivatives, including this compound. The findings revealed:

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
This compound10.75 ± 0.52 μM0.90 ± 0.31 μM
Acarbose (reference)39.48 ± 0.80 μM5.60 ± 0.30 μM

The compound exhibited significantly lower IC50 values compared to acarbose, indicating its potential as a potent antidiabetic agent .

Antimicrobial Activity

Nitro compounds are recognized for their broad-spectrum antimicrobial activity. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that damage cellular components such as DNA . This suggests that this compound may also possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring enhances the inhibitory activity against target enzymes . The positioning of these groups is crucial; for instance, variations in substituent positions have been shown to affect potency significantly.

Case Studies

  • In Vitro Studies : A comprehensive evaluation of various nitro derivatives demonstrated that modifications on the benzyl moiety could lead to significant changes in biological activity, particularly in enzyme inhibition and receptor binding .
  • Clinical Relevance : Research has highlighted the potential for nitro compounds in treating conditions such as diabetes and infections due to their dual action as enzyme inhibitors and antimicrobial agents .

Q & A

Q. What advanced catalytic systems enable selective N-methylation of precursors like 2-chloro-5-nitrobenzylamine?

  • Methodological Answer :
  • CO₂-Based Methylation : Using Ru³⁺ catalysts and H₂, CO₂ is converted to formaldehyde intermediates, enabling selective N-methylation without over-alkylation. Yields >90% are achieved at 80°C/5 bar H₂ .
  • Flow Chemistry : Microreactors with immobilized Pd nanoparticles reduce reaction times from 12 h to 30 min by enhancing mass transfer of gaseous methylamine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.